3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Description

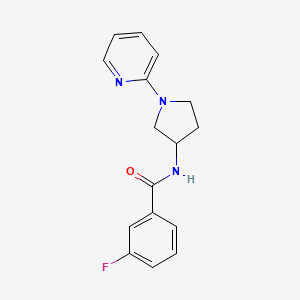

3-Fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a benzamide derivative featuring a pyrrolidine ring substituted with a pyridin-2-yl group at the 1-position and a 3-fluorobenzoyl moiety at the 3-position.

Properties

IUPAC Name |

3-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O/c17-13-5-3-4-12(10-13)16(21)19-14-7-9-20(11-14)15-6-1-2-8-18-15/h1-6,8,10,14H,7,9,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBBJEAXGMZVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of pyridine derivatives, followed by the formation of the pyrrolidine ring and subsequent coupling with a benzamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The fluorine atom and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of functionalized benzamides with different substituents.

Scientific Research Applications

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide scaffold is highly versatile, with substitutions significantly influencing activity and properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Diversity :

- The target compound’s pyrrolidine-pyridin-2-yl group distinguishes it from analogs with imidazopyridine (), dibenzoyl (), or imidazopyrazine () moieties. These substituents influence steric bulk, hydrogen bonding, and lipophilicity, which are critical for target binding and bioavailability.

- Fluorine placement : The 3-fluoro position on the benzamide is conserved in all analogs, suggesting its role in enhancing metabolic stability or electronic effects .

Synthetic Efficiency :

- TD-1c () demonstrates a high yield (85%), likely due to optimized coupling reactions. In contrast, Example 53 () reports a lower yield (28%), possibly due to complex heterocyclic systems requiring multi-step synthesis.

Thermal Stability :

- Melting points vary widely: TD-1c (118–120°C) vs. chromen-2-yl derivatives (175–178°C) (). The rigid chromen-2-yl system may enhance crystalline packing compared to flexible pyrrolidine .

Biological Activity :

- The imidazopyrazine derivative () shows potent BMX kinase inhibition (IC50 = 127 nM), highlighting the impact of heterocyclic systems on activity. The target compound’s pyrrolidine-pyridine group may similarly modulate kinase affinity but requires empirical validation .

Case Studies from Patent Literature

- BTK Inhibitors (): Compounds like (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide incorporate pyrrolidine-pyridine motifs akin to the target compound. Such structures are prioritized for their balanced solubility and target engagement .

- Triazolo-pyridine Derivatives (): Substitutions with triazolo groups (e.g., 5-fluoro-4-(3-oxo-5,6,7,8-tetrahydrotriazolo...) enhance metabolic resistance, suggesting that the target compound’s fluorine and pyrrolidine may confer similar advantages .

Structural Insights from Crystallography

- details the synthesis of 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, where dibenzoylation creates a planar structure stabilized by intramolecular hydrogen bonds.

Biological Activity

3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molar Mass : 273.31 g/mol

This compound features a fluorine atom and a pyridine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to apoptosis in cancer cells.

- Receptor Modulation : It exhibits binding affinity to certain receptors that are implicated in neuropharmacology and oncology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 | 19.9 | Induction of apoptosis through caspase activation |

| Study 2 | OVCAR-3 | 75.3 | Inhibition of cell proliferation via G1 phase arrest |

The compound demonstrated significant cytotoxic effects against breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-3) cell lines, indicating its potential as an anticancer agent.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has shown promise in neuropharmacology:

| Study | Target | Effect |

|---|---|---|

| Study 3 | Dopamine Receptors | Modulation of dopamine signaling pathways |

| Study 4 | Serotonin Receptors | Potential antidepressant-like effects |

The modulation of neurotransmitter systems suggests that this compound could be explored for treating neurological disorders.

Case Studies

- Case Study on Anticancer Activity : A study conducted on a series of benzamide derivatives, including this compound, found that modifications to the benzamide structure significantly influenced their antiproliferative activity against various cancer cell lines. The study concluded that the presence of the pyridine moiety enhanced the overall potency against cancer cells.

- Neuropharmacological Investigation : Another research focused on the neuropharmacological effects of similar compounds revealed that those with a pyrrolidine scaffold exhibited enhanced binding affinity to serotonin receptors, suggesting a potential role in mood regulation and anxiety disorders.

Q & A

Q. What strategies validate crystallographic data when twinning or disorder is observed?

- Methodological Answer : Apply SHELXL TWIN commands to model twinned domains. Use Hirshfeld surface analysis to resolve disorder in fluorine/pyridine groups. Validate with PXRD to confirm bulk crystallinity matches single-crystal data .

Contradictory Findings and Troubleshooting

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

Q. Why might biological activity vary across enantiomers or polymorphs?

- Methodological Answer : Separate enantiomers via chiral HPLC and test individually. Characterize polymorphs via DSC/TGA and correlate with solubility/permeability data. Reference studies on enantiomer-specific activity in pyrrolidine-containing drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.